4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is usually formed through the reaction of a suitable amine with a thiocyanate derivative.
Introduction of Amino Group: The amino group at the 2-position of the thiazole ring is introduced through a substitution reaction.
Sulfonation: The benzene ring is sulfonated to introduce the sulfonamide group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different groups can replace the existing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide include its use as a potential antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound is being studied for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
4-(2-Amino-1,3-thiazol-4-yl)phenol
N,N-Dimethylbenzenesulfonamide
Thiazole derivatives with different substituents
Uniqueness: 4-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-14(2)18(15,16)9-5-3-8(4-6-9)10-7-17-11(12)13-10/h3-7H,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPJUZFZBAAPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610275-82-6 |
Source
|
Record name | 4-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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